molecular formula C10H8O2 B165257 1,7-Dihydroxynaphthalene CAS No. 575-38-2

1,7-Dihydroxynaphthalene

Cat. No. B165257
CAS RN: 575-38-2
M. Wt: 160.17 g/mol
InChI Key: ZUVBIBLYOCVYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05457121

Procedure details

To one liter of acetone were added 50.0 grams (0.31 mole) of 1,7-dihydroxynaphthalene. To the solution then were added 95.0 gm (0.69 mole) of powdered potassium carbonate and 65 mL (0.69 mole) of dimethyl sulfate. The reaction mixture was stirred at reflux under nitrogen for 18 hours. The reaction mixture then was cooled to room temperature and diluted with 2 L of water. The mixture was then extracted with dichloromethane. The organic extracts were combined, washed successively with water and saturated aqueous sodium chloride, dried over sodium sulfate and evaporated in vacuo to give a brown oil. The oil was distilled in vacuo to give 52.51 gm (90.1%) of 1,7-dimethoxynaphthalene as a light orange, transparent oil, b.p.=115°-157° C. (4 mm Hg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)=O.[OH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13](O)[CH:14]=2)[CH:9]=[CH:8][CH:7]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>O>[CH3:1][O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:20][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=CC2=CC=C(C=C12)O
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
65 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane
WASH
Type
WASH
Details
washed successively with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.51 g
YIELD: PERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.